Crotonic Acid

Descripción

Historical Context of Crotonic Acid Discovery and Early Investigations

The name "this compound" originated from the erroneous belief that it was a product of the saponification of croton oil wikipedia.org. Croton oil is extracted from the seeds of Croton tiglium L., a plant belonging to the Euphorbiaceae family iaea.org. While initially linked to croton oil, early investigations into this compound laid the groundwork for understanding unsaturated carboxylic acids. Research in medicinal chemistry in the past utilized this compound in the manufacture of DL-threonine and vitamin A iaea.org.

Contemporary Significance of this compound in Chemical Science and Technology

This compound is currently a compound of significant interest across various chemical industries and research areas. Its versatility stems from the presence of both a reactive double bond and a carboxyl group, allowing it to participate in a variety of chemical transformations, including polymerization and copolymerization reactions chemcess.com.

A primary application of this compound is in the production of copolymers with various monomers. This compound-vinyl acetate (B1210297) copolymers, for instance, are industrially important and used in paints, coatings, adhesives, and paper and textile coatings chemcess.com. These copolymers enhance properties such as hardness, water resistance, adhesion, and flexibility sinoright.netprnewswire.com. The demand for this compound in the adhesive and coatings industries is a significant driver of its market growth futuremarketinsights.compsmarketresearch.com.

Beyond polymers, this compound and its derivatives serve as intermediates in the synthesis of agrochemicals and pharmaceuticals. An example is crotamiton, a drug used for treating scabies and relieving itching chemcess.com. Research also explores the potential of this compound-based copolymer coatings in the pharmaceutical and personal care industries due to their biocompatibility psmarketresearch.com.

Furthermore, this compound is being investigated in the context of green chemistry and sustainable production methods, including fermentation-based processes utilizing biological feedstocks futuremarketinsights.com. New material science technologies are also exploring its use in high-performance coatings, adhesives, and conductive polymers for electronic devices futuremarketinsights.com.

Isomeric Forms of Butenoic Acid: Distinguishing (E)-Crotonic Acid and (Z)-Isothis compound in Research

Butenoic acid has isomeric forms based on the configuration of the double bond. The two main geometric isomers are (E)-but-2-enoic acid, commonly known as this compound, and (Z)-but-2-enoic acid, known as isothis compound nih.govwikipedia.orgnih.gov.

(E)-Crotonic acid is the trans isomer, where the hydrogen atoms on the double bond are on opposite sides wikipedia.orgnih.gov. It typically exists as a white crystalline solid with a pungent odor wikipedia.orgnih.gov. Its melting point is reported to be between 70 to 73 °C and its boiling point between 185 to 189 °C wikipedia.org.

(Z)-Isothis compound is the cis isomer, with the hydrogen atoms on the same side of the double bond wikipedia.orgnih.gov. It is described as an oil with an odor similar to brown sugar wikipedia.orgechemi.com. Isothis compound is less stable than this compound and can convert into the trans isomer when heated, with isomerization being complete between 170–180 °C wikipedia.orgechemi.com.

Distinguishing between these isomers is crucial in research as their physical and chemical properties differ, leading to variations in reactivity and suitability for specific applications. For example, their different spatial arrangements can influence polymerization behavior and interactions in biological systems.

Here is a table summarizing some key properties of the isomers:

| Property | (E)-Crotonic Acid (trans) | (Z)-Isothis compound (cis) |

| Physical State | White crystalline solid | Oil |

| Odor | Pungent | Similar to brown sugar |

| Melting Point (°C) | 70-73 wikipedia.org | Not readily available (oil) |

| Boiling Point (°C) | 185-189 wikipedia.org | 171.9 (converts to this compound) wikipedia.orgechemi.com |

| Stability | More stable | Less stable (isomerizes to trans upon heating) wikipedia.orgechemi.com |

| PubChem CID | 637090 nih.gov | 643792 nih.govhmdb.ca |

Role of this compound in Biological Systems and Natural Occurrence Research

This compound has been identified in certain biological systems and natural sources. It has been reported in Daucus carota (carrot) and Croton tiglium iaea.orgnih.gov. Research indicates that this compound is a plant metabolite nih.gov.

Studies on water extracts from carrot seeds (Daucus carota L.) have identified this compound as a low-molecular component responsible for plant growth inhibitory properties against certain species researchgate.net. This suggests a potential role for this compound as an allelopathic or autotoxic factor in seeds researchgate.net.

In the context of microbial systems, this compound can be produced from the pyrolysis of poly(3-hydroxybutyrate) (PHB), a biodegradable polyester (B1180765) produced by bacteria researchgate.net. This process is being explored for the bio-based production of this compound researchgate.net. Additionally, this compound can be generated during the analysis of PHB content in biological samples, such as in the quantification of PHB in engineered bacteria using HPLC after digestion with concentrated sulfuric acid biorxiv.org.

While croton oil, which historically gave this compound its name, has been studied for its co-carcinogenic properties, the detailed carcinogenic effect of this compound itself has not been as extensively investigated iaea.org. However, research has explored the cytotoxic effect of this compound on certain cell lines iaea.org.

Research into the biological roles of butenoic acid isomers also extends to their presence in organisms like Coffea arabica, where isothis compound has been reported nih.gov. Investigations into the semiochemistry of dung beetles have also involved the study of methyl and ethyl esters of (Z)- and (E)-2-butenoic acid (this compound) nih.gov.

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-but-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHQCZJRKDOVOX-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

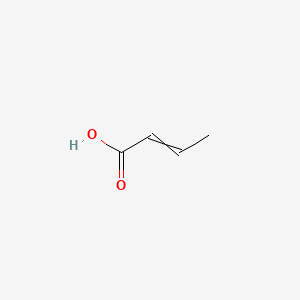

Canonical SMILES |

CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2, Array | |

| Record name | CROTONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | crotonic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Crotonic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880973 | |

| Record name | (E)-Crotonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crotonic acid appears as a white crystalline solid. Shipped as either a solid or liquid. Soluble in water and less dense than water. Corrosive to metals and tissue., White to yellow solid; [ICSC] Cream colored crystals; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS WITH PUNGENT ODOUR., Off-white powder; Harsh, pungent, acrylic odour | |

| Record name | CROTONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Crotonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4536 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | But-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | (E)-2-Butenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1370/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

185 °C, Boiling point = 169 °C /CIS ISOMER/, BOILING POINT: 185 °C @ 760 MM HG; 128 °C @ 100 MM HG; 165.5 °C @ 400 MM HG; 146 °C @ 200 MM HG; 116.7 °C @ 60 MM HG; 80 °C @ 10 MM HG; 93 °C @ 20 MM HG; 107.8 °C @ 40 MM HG /TRANS ISOMER/, 185.00 °C. @ 760.00 mm Hg, 189 °C | |

| Record name | Butenoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CROTONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | But-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

190 °F (NFPA, 2010), 190 °F (OPEN CUP), 88 °C o.c. | |

| Record name | CROTONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CROTONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

VERY SOL IN WATER; SOL IN ETHER, ACETONE & IN HOT PETROLEUM ETHER, IN ETHANOL @ 25 °C: 52.5% WT/WT; ACETONE @ 25 °C: 53.0% W/W; IN TOLUENE @ 25 °C: 37.5% WT/WT, Water solubility: 8.6X10+4 mg/l at 25 °C, 555 g/l in water at 20 °C, 8.60E+04 mg/L @ 25 °C (exp), Solubility in water at 20 °C: soluble, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Butenoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CROTONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | But-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | (E)-2-Butenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1370/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

Density = 1.018 at 15 °C/4 °C, Density = 0.9604 g/ cu cm at 77 °C /TRANS ISOMER/, Density = 1.0267 g/ cu cm at 20 °C /CIS ISOMER/, Relative density (water = 1): 1.02 | |

| Record name | CROTONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.97 (air= 1), Relative vapor density (air = 1): 2.97 | |

| Record name | CROTONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

24 Pa at 20 °C, Vapor pressure, Pa at 20 °C: 24 | |

| Record name | CROTONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

MONOCLINIC NEEDLES OR PRISMS (FROM WATER OR PETROLEUM ETHER), COLORLESS NEEDLE-LIKE CRYSTALS, WHITE CRYSTALLINE SOLID | |

CAS No. |

3724-65-0, 107-93-7 | |

| Record name | CROTONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-Crotonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Crotonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butenoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CROTONIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Crotonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-crotonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Crotonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROTONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW5WZZ4O5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CROTONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | But-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

72 °C | |

| Record name | Butenoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CROTONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | But-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Novel Approaches for Crotonic Acid Production

Advanced Chemical Synthesis Routes for Crotonic Acid

The synthesis of this compound can be achieved through various chemical transformations, with a focus on efficiency, selectivity, and sustainability.

Catalytic Oxidation of Crotonaldehyde (B89634): Mechanism and Optimization Studies

The catalytic oxidation of crotonaldehyde is a primary industrial method for producing this compound. This process typically involves the reaction of crotonaldehyde with an oxidant, often oxygen or air, in the presence of a catalyst. acs.orgchemcess.comwikipedia.org

The mechanism generally involves the oxidation of the aldehyde functional group to a carboxylic acid. In some catalytic systems, the reaction proceeds through a peroxothis compound intermediate, which subsequently reacts with another molecule of crotonaldehyde to yield two molecules of this compound. chemcess.com

Reaction Equation:

CH₃CH=CHCHO + ½ O₂ → CH₃CH=CHCOOH wikipedia.org

Or, via a proposed two-step mechanism:

CH₃CH=CHCHO + O₂ → CH₃CH=CHCO₃H (Peroxothis compound) chemcess.com CH₃CH=CHCO₃H + CH₃CH=CHCHO → 2 CH₃CH=CHCOOH chemcess.com

This method offers good atom economy and relatively low cost, making it suitable for large-scale production. acs.org However, challenges include achieving high selectivity towards this compound and preventing over-oxidation to byproducts such as formic acid, acetic acid, water, and carbon dioxide. chemcess.com

Various catalyst systems have been investigated to improve the efficiency and selectivity of crotonaldehyde oxidation. Metal salts, particularly those of manganese, cobalt, copper, or thallium, have been used as catalysts to mitigate the accumulation of unstable peroxides. chemcess.com A historical process utilized a manganese salt catalyst at moderate temperatures (20–30 °C) and pressures (100–500 kPa). chemcess.com

More advanced catalyst systems, such as supported metal nanoparticles, are also being explored. For instance, studies have investigated the catalytic activity of water-soluble palladium nanoparticles for the oxidation of α,β-unsaturated aldehydes like crotonaldehyde. mdpi.com While not specifically focused on Ag/Al₂O₃ for this compound, research on Ag/Al₂O₃ catalysts exists in the context of other oxidation reactions, such as the selective catalytic reduction of NOx. nih.gov The effectiveness of a catalyst system is highly dependent on factors such as the metal used, the support material (e.g., Al₂O₃, activated carbon, SiO₂, molecular sieve), catalyst loading, and preparation method. patsnap.comgoogle.com

Optimization studies involve tuning reaction parameters to maximize yield and purity. These parameters include temperature, pressure, reaction time, solvent (e.g., acetone, acetic acid, benzene, toluene), and the concentration of reactants and catalysts. chemcess.compatsnap.com For example, the oxidation reaction can be performed without catalysts under certain conditions, but the presence of catalysts like FeCl₃ can significantly accelerate the reaction rate, although excessive catalyst amounts may decrease conversion. acs.org

Continuous flow synthesis techniques have emerged as a promising approach to overcome limitations associated with batch processes for crotonaldehyde oxidation, such as poor selectivity, low yields, and safety hazards. acs.orgacs.org A continuous-flow process utilizing air as the oxidant has been developed, demonstrating significant advantages over batch methods, including higher yields and shorter residence times. acs.orgacs.org

A continuous flow protocol achieved a this compound yield exceeding 91% and a purity of 99.5%. acs.orgacs.org This approach allows for better control over reaction conditions, improved heat transfer, and enhanced safety, making it potentially suitable for industrial production. acs.org

Acetic Acid and Acetylene (B1199291) Based Syntheses

This compound can also be synthesized industrially using chemical reactions involving acetic acid and acetylene. chemicalbook.com This route typically involves the reaction of acetic acid with acetylene. chemicalbook.com While details on the direct synthesis of this compound from acetic acid and acetylene are less prevalent in the provided search results compared to crotonaldehyde oxidation, the reaction between acetic acid and acetylene is known in the context of producing other chemicals, such as vinyl acetate (B1210297), often catalyzed by zinc acetate on carbon. acs.org

Historically, this compound could also be prepared by treating acetylene successively with sulfuric acid and water to get acetaldehyde (B116499), followed by other reactions. brainly.inquora.com Another method involves the condensation of acetaldehyde and malonic acid using pyridine (B92270) as a catalyst. chemcess.combrainly.in

Dehydration Reactions in this compound Analog Preparation

Dehydration reactions play a role in the preparation of this compound analogs. For instance, substituted pent-2-enoates and but-2-enoates, which are analogs of this compound, can be prepared from corresponding 3-hydroxy-pentanoates and 3-hydroxy-butanoates through dehydration. google.comgoogle.com Reagents used for these dehydration reactions include phosphorous pentoxide (P₂O₅), diphenyl-2-pyridylphosphine (B124867) and di-butylazodicarboxylate, triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD), or tosyl chloride and triethylamine (B128534) (TEA). google.comgoogle.com

These dehydration reactions are crucial steps in synthesizing a variety of substituted this compound derivatives, which can serve as intermediates for the production of various compounds. google.comgoogle.com

Biotechnological and Sustainable Production of this compound

Biotechnological approaches offer promising alternatives for the sustainable production of this compound, utilizing renewable resources and potentially leading to more environmentally friendly processes. upm.edu.my

Microbial Fermentation Strategies for Bio-based this compound

Microbial fermentation is being explored as a route for producing bio-based this compound. This involves utilizing microorganisms to convert various carbon sources into this compound through metabolic pathways. researchgate.netsci-hub.se

Metabolic engineering plays a crucial role in enhancing the efficiency of microbial this compound production. This involves modifying the genetic pathways of microorganisms to improve the yield and purity of the target compound. researchgate.netsci-hub.se

Yarrowia lipolytica: Yarrowia lipolytica has been metabolically engineered for the biosynthesis of this compound, often utilizing the butanol-forming route. chemicalbook.comresearchgate.netsigmaaldrich.comnih.gov By heterologously expressing genes such as crotonase and 3-hydroxybutyryl-CoA dehydrogenase from Clostridium beijerinckii and a thioesterase gene from Bacteroides thetaiotaomicron, engineered strains have shown the ability to accumulate this compound. chemicalbook.comresearchgate.netsigmaaldrich.com Further genetic modifications, such as the overexpression of acetyl-CoA acetyltransferase from Saccharomyces cerevisiae and the additional expression of pyruvate (B1213749) dehydrogenase from Escherichia coli, have led to significant increases in this compound production. chemicalbook.comresearchgate.netsigmaaldrich.comnih.gov For instance, one engineered Y. lipolytica strain, LZJ001, accumulated 62.3 ± 4.2 mg/L of this compound, while subsequent engineering in strain LZJ002 increased production to 123.5 ± 6.8 mg/L. chemicalbook.comresearchgate.netsigmaaldrich.com A fully engineered strain, LZJ004, achieved a titer of 220.0 ± 8.2 mg/L in shaking-flask culture, representing a substantial increase. sigmaaldrich.comnih.gov

Corynebacterium glutamicum: Corynebacterium glutamicum is another microorganism being investigated for the production of value-added chemicals through metabolic engineering. iums.orgmdpi.com While C. glutamicum is traditionally known for amino acid production, research is exploring its potential for producing other compounds, including those that could serve as precursors or intermediates in this compound synthesis pathways. iums.orgmdpi.com Engineered C. glutamicum strains have been developed for the sustainable production of various dicarboxylic acids from glucose, demonstrating the metabolic flexibility and engineering potential of this bacterium for synthesizing bio-based monomers. iums.orgnih.goviums.org Although direct high-yield this compound production in C. glutamicum is still an area of development, its amenability to metabolic engineering makes it a potential host for future this compound biosynthesis strategies, possibly involving pathways like the 2-hydroxyglutarate pathway which involves the precursor crotonyl-CoA. google.com

Utilizing alternative and renewable carbon sources in microbial fermentation is crucial for developing sustainable this compound production processes.

Glycerol (B35011) and Sugars: Glycerol and various sugars are being explored as feedstocks for microbial fermentation to produce bio-based chemicals, including potential precursors for this compound. rsc.orgnih.govrsc.org Research has shown that relatively high titers of this compound (3.2 g L−1) can be obtained using glycerol as the primary substrate in engineered microorganisms. researchgate.net

Wastewater Treatment Sludge: Anaerobically digested sewage sludge presents a potential low-cost feedstock for producing polyhydroxyalkanoates (PHAs), such as poly(3-hydroxybutyrate) (PHB) and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), which can subsequently be converted to this compound. acs.org A process involving acidogenic fermentation of the sludge to produce volatile fatty acids (VFAs), followed by aerobic fermentation of VFAs to produce PHAs, has been investigated. acs.org The residual PHA in the post-extraction microbial biomass can then be converted to this compound through thermal treatment. acs.org

Thermal Degradation and Depolymerization of Biopolymers for this compound Production

Thermal degradation and depolymerization of biopolymers, particularly PHAs, represent a promising route for obtaining this compound from renewable resources. upm.edu.mynih.govutwente.nlconicet.gov.aracs.org

Pyrolysis, the thermal decomposition of materials at elevated temperatures in the absence of oxygen, is a key method for converting PHB and PHBV into this compound. upm.edu.mynih.govutwente.nlconicet.gov.aracs.org

Pyrolysis of PHB: PHB thermal degradation primarily occurs through random chain scission via cis-elimination, with this compound being the major pyrolysis product. conicet.gov.ar Studies have shown that the pyrolysis of bacterial PHB inclusions can yield approximately 63% this compound, which is reported to be significantly higher than conventional petrochemical methods. upm.edu.my The optimal temperature range for PHB degradation has been observed between 270 °C and 350 °C, with a maximum degradation rate around 310 °C. upm.edu.my Catalyst-free pyrolysis of PHB in inert nonpolar solvents like cyclohexane (B81311) has also been developed, achieving an 89 wt% yield of this compound with 91% purity after reaction at 210 °C for 5 hours and vacuum distillation. rsc.org

Pyrolysis of PHBV: The thermal degradation mechanism of PHBV copolymers is analogous to that of PHB, also yielding this compound and trans-2-pentenoic acid (2-PA) depending on the monomer composition. utwente.nlconicet.gov.aracs.orgacs.org Direct pyrolysis of PHBV-enriched biomass from mixed microbial cultures (MMCs) has been studied to obtain high acid yields. utwente.nlacs.org Under specific conditions (240 °C, 1 hour, 0.15 L/min nitrogen flow rate), yields of 80 ± 2% for this compound and 67 ± 1% for 2-PA have been achieved. utwente.nlacs.org Pyrolysis of extracted PHBV at 220 °C for 90 minutes combined with vapor fractionation by distillation resulted in even higher yields of 81% for this compound and 92% for 2-PA. utwente.nl

Ionic liquids (ILs) are being investigated as sustainable and efficient media for the depolymerization of biopolymers like PHB to produce this compound. rsc.orgacs.org ILs can act as both solvents and catalysts in these reactions, offering advantages such as tunable catalytic activity and the ability to deconstruct polymers at lower temperatures compared to conventional methods. rsc.orgacs.org The conversion of PHB to this compound in ILs has been shown to occur via a base-catalyzed depolymerization mechanism, forming crotonyl-terminated polymeric entities as intermediates. rsc.org Imidazolium cation-comprising ILs have been used, and factors like reaction temperature and the amount of polymer and IL influence the process. rsc.org High yields of this compound, up to 97%, have been obtained using ILs like [EMIM][AcO] as solvent and catalyst at temperatures such as 140 °C for 90 minutes. rsc.orgutwente.nl

Influence of Reaction Conditions on Yield and Purity

The yield and purity of this compound are highly dependent on the specific reaction conditions employed in its synthesis. Different production routes exhibit varying sensitivities to parameters such as temperature, pressure, catalysts, solvents, and reactant ratios.

In the conventional industrial production of this compound via the oxidation of crotonaldehyde (CID 447466), the reaction conditions play a crucial role. While batch processes are traditionally used, they often suffer from limitations in selectivity and yield. Research into continuous flow processes for this oxidation has demonstrated significant advantages, achieving yields exceeding 91% and purity levels of 99.5%. This contrasts with the lower yields and purity typically observed in batch reactions, which are also associated with safety hazards wikipedia.org. The oxidation of crotonaldehyde typically occurs at moderate temperatures (20–45 °C) and pressures (100–500 kPa), often employing metal salt catalysts such as those of manganese, cobalt, copper, or thallium to mitigate peroxide accumulation fishersci.ca.

Bio-based production methods, particularly those involving the thermal degradation of polyhydroxyalkanoates like poly(3-hydroxybutyrate) (PHB) and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), also show a strong dependence on reaction conditions. The pyrolysis temperature significantly impacts the yield. For instance, pyrolysis of PHB/PHB-enriched biomass at 310 °C has been reported to yield approximately 63% this compound. wikipedia.orgfishersci.ca. Optimizing conditions, such as conducting the reaction at 240 °C for 1 hour under a nitrogen flow rate of 0.15 L/min, resulted in this compound yields of 80 ± 2% from PHBV wikipedia.org.

Pressure and the presence of carrier gases also influence bio-based pyrolysis. Similar yields to those obtained under nitrogen flow have been achieved under reduced pressure (150 mbar) wikipedia.org. The use of catalysts or pretreatment techniques can further enhance bio-based this compound yield, potentially increasing it to around 80% wikipedia.org. An alkaline pretreatment using NaOH on PHB biomass was shown to improve the purity of the resulting trans-crotonic acid from 57.12% to 86.64% wikipedia.org.

Solvent-based pyrolysis offers another avenue for controlling yield and purity. Thermal decomposition of commercial PHB in cyclohexane at 210 °C for 5 hours yielded 89% this compound with 91% purity wikipedia.orgfishersci.ca. Combining pyrolysis with vapor fractionation by distillation, as demonstrated with extracted PHBV at 220 °C for 90 minutes, resulted in an 81% yield of this compound wikipedia.orgfishersci.ca. A thermolytic distillation process applied to pure PHB and PHB-enriched bacteria at 170 °C and 150 mbar achieved this compound recoveries of 92%, 78%, and 58%, with the recovery rate correlating with the initial PHB content fishersci.no.

Beyond oxidation and pyrolysis, other synthetic routes to this compound exist, including the Knoevenagel condensation of acetaldehyde (CID 177) with malonic acid (CID 867) and the alkaline hydrolysis of allyl cyanide (CID 8009) followed by double bond rearrangement nih.gov. Investigations into the synthesis of trans-β-formyl this compound from 5-hydroxy-4-methyl-2-5[H]-furanone using an inorganic base in water have explored the impact of pH, temperature, and reaction time. Optimal conditions around pH 11-12 and temperatures between 10-20°C for 2-3 hours demonstrated high purity (97.2-97.5%) and favorable yields (around 93-94.5%) hmdb.ca.

The following table summarizes some of the reported yields and purities under different reaction conditions and synthetic routes:

| Synthesis Method | Key Conditions | Reported Yield (%) | Reported Purity (%) | Source |

| Oxidation of Crotonaldehyde (Continuous Flow) | Not explicitly detailed, compared to batch | > 91 | 99.5 | wikipedia.org |

| Pyrolysis of PHB/PHB-enriched biomass | 310 °C | ~63 | Not specified | wikipedia.orgfishersci.ca |

| Pyrolysis of PHBV | 240 °C, 1 h, 0.15 L/min N₂ flow | 80 ± 2 | Not specified | wikipedia.org |

| Pyrolysis of PHBV | 150 mbar reduced pressure | Similar to N₂ flow | Not specified | wikipedia.org |

| Solvent-based Pyrolysis of PHB (Cyclohexane) | 210 °C, 5 h | 89 | 91 | wikipedia.orgfishersci.ca |

| Integrated Pyrolysis-Distillation of extracted PHBV | 220 °C, 90 min | 81 | Not specified | wikipedia.orgfishersci.ca |

| Thermolytic Distillation of Pure PHB | 170 °C, 150 mbar | 92 | Not specified | fishersci.no |

| Thermolytic Distillation of PHB-enriched bacteria | 170 °C, 150 mbar (60% PHB) | 78 | Not specified | fishersci.no |

| Thermolytic Distillation of PHB-enriched bacteria | 170 °C, 150 mbar (30% PHB) | 58 | Not specified | fishersci.no |

| Synthesis from 5-hydroxy-4-methyl-2-5[H]-furanone | pH 11, 10 °C, 3 h | 94.5 | 96.8 | hmdb.ca |

| Synthesis from 5-hydroxy-4-methyl-2-5[H]-furanone | pH 11, Room Temperature, 3 h | 93.2 | 96.3 | hmdb.ca |

| Synthesis from 5-hydroxy-4-methyl-2-5[H]-furanone | pH 11, 20 °C, 2 h | 94.1 | 97.2 | hmdb.ca |

| Synthesis from 5-hydroxy-4-methyl-2-5[H]-furanone | pH 12, Not specified temperature/time | Not specified | 97.5 | hmdb.ca |

Environmental Impact Assessment of Bio-based Production Methods (e.g., Carbon Footprint Evaluation)

The environmental impact of this compound production is a growing area of focus, particularly with the development of bio-based alternatives to conventional fossil-based synthesis. A key metric for evaluating this impact is the carbon footprint, typically expressed in kilograms of CO₂ equivalent per kilogram of product (kg CO₂ eq./kg).

Studies have shown that replacing fossil-based this compound synthesis with routes utilizing renewable feedstocks, such as organic matter from wastewater treatment systems (WWTS), can lead to a significant reduction in greenhouse gas (GHG) emissions. For example, one study demonstrated that a WWTS-to-crotonic acid route decreased the carbon footprint from 13.9 kg CO₂ eq. per kg of fossil-based this compound to 7.75 kg CO₂ eq. per kg of bio-based this compound nih.govwikipedia.orgfishersci.nofishersci.ca.

The CROSS-LIFE project is a notable initiative focused on developing an integrated technology for sludge management that includes the production of bio-based this compound from sewage sludge. This project aims for a carbon footprint of 4.8 kg CO₂ eq./kg for the bio-based this compound, which is approximately three times lower than the carbon footprint of fossil-based this compound (13.5 kg CO₂ eq./kg) guidetopharmacology.orgwikipedia.org. This reduction is attributed to the valorization of waste material and potentially lower energy inputs compared to conventional methods.

The environmental benefits of bio-based production extend beyond just the carbon footprint, potentially including reduced reliance on finite fossil resources and the valorization of waste streams.

The following table presents a comparison of the carbon footprint for fossil-based and bio-based this compound production:

| Production Method | Carbon Footprint (kg CO₂ eq./kg CA) | Source |

| Fossil-based Synthesis | 13.9 | nih.govfishersci.ca |

| Bio-based (WWTS-to-CA) | 7.75 | nih.govwikipedia.orgfishersci.nofishersci.ca |

| Bio-based (Sewage Sludge) | 4.8 | guidetopharmacology.orgwikipedia.org |

Reaction Mechanisms and Advanced Reactivity Studies of Crotonic Acid

Electrophilic and Nucleophilic Addition Reactions

The carbon-carbon double bond in crotonic acid is susceptible to both electrophilic and nucleophilic addition reactions. Electrophilic addition is typical for alkenes, where an electrophile is attacked by the pi electrons of the double bond, leading to the formation of a carbocation intermediate which is then attacked by a nucleophile. ncert.nic.insavemyexams.comslideshare.netscribd.comlibretexts.org Nucleophilic addition can occur at the carbonyl carbon or, in the case of α,β-unsaturated systems like this compound, can involve conjugate addition to the double bond. ncert.nic.inlibretexts.orgslideshare.netmsu.edu

Halogenation Mechanisms (e.g., Chlorination, Bromination)

Halogenation of this compound, such as with chlorine or bromine, typically proceeds via an electrophilic addition mechanism across the double bond. This reaction usually results in the formation of 2,3-dihalobutyric acids. chemcess.comwikipedia.org The mechanism generally involves the electrophilic attack by the halogen molecule on the double bond, forming a cyclic halonium ion intermediate. This is followed by nucleophilic attack by a halide ion (or another nucleophile present) on the backside of the halonium ion, leading to anti-addition of the halogens. savemyexams.comroyalholloway.ac.uk For instance, the chlorination of this compound in certain solvents can lead to products expected from an electrophilic attack followed by reaction with a nucleophile. royalholloway.ac.uk In some cases, the reaction stereochemistry results in trans addition of the halogen. royalholloway.ac.uk

Addition of Hydrogen Halides

The addition of hydrogen halides (HX, where X is a halogen) to this compound is another example of electrophilic addition to the alkene double bond. chemcess.comscribd.comaakash.ac.inlibretexts.org This reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the greater number of hydrogen atoms, and the halogen adds to the more substituted carbon, although the presence of the carboxylic acid group can influence regioselectivity. scribd.comaakash.ac.inlibretexts.org The mechanism involves the protonation of the double bond by the hydrogen halide, forming a carbocation intermediate. scribd.comlibretexts.orgaakash.ac.inlibretexts.org This carbocation is then attacked by the halide ion to form the saturated product, a 3-halobutyric acid. chemcess.comwikipedia.org In the presence of peroxides, the addition of HBr can proceed via a free radical mechanism, leading to anti-Markovnikov addition. aakash.ac.inmasterorganicchemistry.com

Hydration and Hydroxylation Reactions (e.g., Osmium Tetroxide, Peroxybenzoic Acid)

Hydration and hydroxylation reactions involve the addition of water or hydroxyl groups across the double bond. The reaction of this compound with oxidizing agents like osmium tetroxide (OsO₄) or peroxybenzoic acid leads to the formation of 2,3-dihydroxybutanoic acid. chemcess.comwikipedia.org Hydroxylation with osmium tetroxide typically results in syn-dihydroxylation, where the two hydroxyl groups are added to the same face of the double bond. aakash.ac.inlibretexts.org The mechanism involves the formation of a cyclic intermediate between the alkene and OsO₄, which is then cleaved to yield the vicinal diol. aakash.ac.inlibretexts.orgwikipedia.org Peroxycarboxylic acids, such as peroxybenzoic acid, can react with alkenes to form epoxides, which can then be hydrolyzed to give anti-vicinal diols. libretexts.org Silver chlorate (B79027) can be preferred over potassium chlorate in the hydroxylation of this compound using osmium tetroxide. chempedia.info

Isomerization and Tautomerization Processes

This compound and its isomers can undergo various isomerization and tautomerization processes, particularly under thermal or photochemical conditions. chemcess.com

Thermal and Catalytic Isomerization of Isothis compound

Isothis compound, the cis isomer of this compound, is less stable than this compound and can isomerize to the trans isomer upon heating. chemcess.comwikipedia.org This thermal isomerization typically occurs at temperatures between 140-180 °C, reaching an equilibrium mixture that favors this compound. chemcess.com At its boiling point (171.9 °C), isothis compound converts into this compound. wikipedia.org Thermal treatment of this compound can also lead to the formation of vinylacetic acid (3-butenoic acid) as a byproduct, although this compound is the more stable conjugated isomer. chemcess.comgoogle.comcdnsciencepub.com Catalysts such as MgO, Mg(OH)₂, and Ca²⁺ can influence the thermal isomerization, sometimes favoring the selective production of this compound. researchgate.net

Photochemical Isomerization Studies

Photochemical isomerization of this compound, typically induced by UV irradiation, can lead to interconversion between the E (trans) and Z (cis) isomers (this compound and isothis compound). chemcess.comuc.ptuc.ptaip.orgcapes.gov.brresearchgate.net Studies using matrix isolation techniques and UV irradiation have shown that photoisomerization can occur around the C=C double bond, converting E-crotonic acid to Z-crotonic acid. uc.ptaip.orgcapes.gov.brresearchgate.net Additionally, photochemical processes can induce conformational isomerization around single bonds and potentially lead to photodegradation products. uc.ptuc.ptaip.org UV irradiation in specific wavelength ranges can lead to both geometric (E-Z) isomerization and conformational changes. aip.orgcapes.gov.brresearchgate.net

Oxidation and Reduction Pathways

This compound can undergo both oxidation and reduction reactions, targeting either the carbon-carbon double bond or the carboxylic acid group under specific conditions.

Catalytic Oxidation Studies (e.g., with Chromium Complexes, KBrO₃)

Oxidation of this compound can lead to the cleavage of the double bond or the formation of dihydroxylated products. Studies have investigated the kinetics and mechanisms of this compound oxidation using various catalytic systems.

The oxidation of this compound by potassium bromate (B103136) (KBrO₃) catalyzed by osmium(VIII) in an alkaline medium has been investigated. The reaction showed zero-order dependence on KBrO₃ concentration and first-order dependence on this compound at lower concentrations, transitioning to zero-order at higher concentrations. The reaction order with respect to Os(VIII) was found to be unity, and the rate increased with increasing hydroxide (B78521) ion concentration. researchgate.netresearchgate.net The rate of reaction was not significantly affected by variations in ionic strength or dielectric constant of the medium, nor by the addition of mercury(II) acetate (B1210297) (used as a bromide scavenger). researchgate.netresearchgate.net A proposed mechanism involves the formation of a complex between the catalytic species of osmium tetroxide and this compound in a slow, rate-determining step, followed by attack by a potassium iodate (B108269) species. researchgate.net

Oxidation with reagents like alkaline potassium permanganate (B83412) solution affords 2,3-dihydroxybutyric acid. wikipedia.org The reaction of this compound with osmium tetroxide (OsO₄) or peroxybenzoic acid also produces 2,3-dihydroxybutanoic acid. chemcess.com

Hydrogenation to Saturated Carboxylic Acids

Hydrogenation of the carbon-carbon double bond in this compound yields the corresponding saturated carboxylic acid, butyric acid (butanoic acid). This reaction can be achieved through various methods, including catalytic hydrogenation.

This compound converts into butyric acid by hydrogenation or by reduction with zinc and sulfuric acid. wikipedia.org Catalytic hydrogenation effectively converts this compound to butanoic acid. chemcess.com Studies have explored the hydrogenation of this compound in sub- and supercritical water using activated carbon and nickel catalysts. aiche.org Both catalysts promoted the formation of propene through a decarbonylation route, while activated carbon also supported the subsequent hydrogenation of propene to form propane. aiche.org Nickel catalysts, on the other hand, promoted the water-gas shift reaction, leading to the presence of H₂ and CO₂ in the product gases. aiche.org Gas yields increased significantly (2-5 times) in catalytic reactions compared to non-catalyzed reactions. aiche.org The hydrogenation of this compound has also been used as a test reaction to determine the catalytic activity of newly developed platinum- and palladium-based catalysts on carbon microsphere supports. heraeus-precious-metals.com

Conversion to Crotyl Alcohol

Reduction of the carboxylic acid functional group of this compound can lead to the formation of crotyl alcohol (but-2-en-1-ol), while retaining the carbon-carbon double bond. Both crotonic and isocrotonic acids can be reduced to either crotyl alcohol or butyric acid. chemcess.com Crotyl alcohol can be synthesized by the hydrogenation of crotonaldehyde (B89634). wikipedia.org

Cycloaddition Reactions (e.g., Diels-Alder)

This compound can act as a dienophile in cycloaddition reactions, particularly the Diels-Alder reaction, due to its α,β-unsaturated structure.

Due to its dienophilic character, this compound participates in Diels-Alder reactions. chemcess.com Derivatives of this compound, such as 1-alkoxy-1-amino-1,3-butadienes prepared from this compound chloride, undergo Diels-Alder (DA) and hetero-Diels-Alder (HDA) reactions with various electron-deficient dienophiles under mild conditions, yielding cycloadducts with good yields and excellent regioselectivities. nih.govnih.gov Hydrolysis of the DA cycloadducts provides 6-substituted and 6,6-disubstituted 2-cyclohexenones, which are valuable building blocks in organic synthesis. nih.govnih.gov The corresponding HDA cycloadducts afford 6-substituted 5,6-dihydropyran-2-ones. nih.gov Studies have also investigated the dienophilic properties of substituted this compound derivatives, such as trans-β-formylthis compound and its derivatives, in Diels-Alder reactions with substituted buta-1,3-dienes. rsc.org

Esterification and Derivative Formation

The carboxylic acid group of this compound can undergo esterification reactions to form crotonate esters. Various other derivatives can also be synthesized.

Esterification of this compound is possible using conventional methods, although the presence of the conjugated double bond can lead to slower reaction rates compared to saturated analogs like butyric acid. chemcess.com Esterification using sulfuric acid as a catalyst provides the corresponding crotonate esters. wikipedia.orgresearchgate.net The kinetics of the esterification of this compound with various alcohols, such as octyl, decyl, and dodecyl alcohol, catalyzed by sulfuric acid or phosphotungstic acid, have been investigated. researchgate.netresearchgate.netiich.gliwice.pl The reaction kinetics were found to be second order, dependent on the concentrations of both reactants when sulfuric acid was used as a catalyst. researchgate.net The temperature dependence of the kinetic parameters followed the Arrhenius equation, with activation energies higher for phosphotungstic acid catalysis compared to sulfuric acid. researchgate.net

Crotonyl halides can be synthesized by reacting this compound with the corresponding acyl halide. chemcess.com Crotonic anhydride (B1165640) can be obtained by the reaction of crotonyl chloride with sodium crotonate or by treating this compound with acetic anhydride. chemcess.com Other derivatives include 4-bromothis compound, a haloalkenoic acid derivative used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai

Polymerization and Oligomerization Mechanisms

This compound can undergo polymerization and copolymerization reactions, primarily through radical mechanisms, although homopolymerization can be challenging.

This compound readily copolymerizes with various monomers via a radical mechanism, with copolymers with vinyl acetate being industrially important. chemcess.com While alkyl crotonates are generally not easily homopolymerized by common radical initiators like AIBN, the free-radical copolymerization of this compound and its derivatives with common monomers has been demonstrated. acs.org Studies on the bulk copolymerization of acrylamide (B121943) and this compound using benzoyl peroxide as an initiator have shown that both monomers participate in the reaction, forming a copolymer. pjsir.org The reaction rate is influenced by the concentrations of acrylamide and initiator, as well as temperature and time, suggesting a free radical mechanism. pjsir.org

Oligomers with a poly(anthrylene methylene) structure were obtained by the polymerization of 9-anthrylmethyl crotonate in the presence of Lewis acids. lew.ro The proposed mechanism involves the formation of 9-anthrylmethylene carbenium ions and electrophilic attack on the aromatic positions of the anthracene (B1667546) monomer with elimination of this compound. lew.ro

The thermal degradation of poly[(R)-3-hydroxybutyric acid] (PHB) can yield trans-crotonic acid as a major product through a random chain scission via a β-elimination reaction. researchgate.netnii.ac.jp This mechanism involves a transition state with the removal of a hydrogen atom in the β position. researchgate.net Metal compounds can catalyze this depolymerization by interacting with the carboxyl group and favoring the elimination of the β-hydrogen. researchgate.net Ionic liquids, particularly those based on acetate anions, can also catalyze the depolymerization of PHB to this compound via a base-catalyzed β-elimination mechanism. rsc.org

The group-transfer polymerization (GTP) of alkyl crotonates using organic superacid catalysts has been reported, yielding poly(alkyl crotonate)s with relatively narrow molecular weight distributions under optimized conditions. acs.org The polymerization rate and yield are influenced by factors such as reaction temperature and catalyst concentration, with side reactions like isomerization and cyclization potentially occurring at higher temperatures and catalyst concentrations. acs.org

Radical Polymerization Mechanisms

This compound and its derivatives are generally considered difficult to homopolymerize via conventional radical polymerization methods, such as those initiated by azobis(isobutyronitrile) (AIBN) or benzoyl peroxide. acs.orgnih.gov This low reactivity is attributed to factors such as low propagation rates and unfavorable reactivity ratios, potentially due to steric hindrance from the β-methyl group shielding the double bond, which hinders the addition of the acid to the radical. acs.orgiaea.org

Despite the challenges in homopolymerization, radical copolymerization of this compound and its derivatives with other monomers has been demonstrated. acs.orgnih.gov The mechanism involves radical addition to the double bond. acs.org

Copolymerization with Vinyl Acetate and Other Monomers

Copolymerization is a significant reaction pathway for this compound. It readily copolymerizes with various monomers via a radical mechanism. chemcess.com Copolymers with vinyl acetate (PubChem CID: 7904) are particularly important industrially and have been utilized in various applications, including healthcare products, textiles, hot-melt adhesives, and ink formulations. acs.orglesielle.comcir-safety.orgrsc.org

The copolymerization of vinyl acetate and this compound in an aqueous medium using a radical polymerization catalyst, such as benzoyl peroxide, and a protective colloid like polyvinyl alcohol has been studied. google.com The resulting copolymer particles can vary in size depending on the reaction conditions and the protective colloid used. google.com

This compound has also been shown to copolymerize with other monomers, including 2-methylen-1,3-dioxepane (MDO). acs.orgnih.gov Studies have shown that this compound derivatives, such as butyl crotonate, can form alternating copolymers with MDO via radical copolymerization. acs.orgnih.gov The alternating nature of these copolymers has been characterized by techniques like MALDI-TOF and supported by experimental reactivity ratios. acs.orgnih.gov The low reactivity ratios for crotonates (rCA ≈ 0) can be advantageous in producing copolymers with good incorporation of the comonomer. acs.orgnih.gov

Other ethylenically unsaturated comonomers can also be incorporated into copolymers with this compound esters and other components like unsaturated carboxylic acids and acrylic or methacrylic acid esters. google.comgoogle.com

Dimerization, Trimerization, and Tetramerization Studies

This compound can undergo oligomerization reactions, forming dimers, trimers, and tetramers, particularly under thermal conditions. chemcess.comcdnsciencepub.comresearchgate.netcdnsciencepub.com Heating trans-crotonic acid can yield labile high boiling compounds, which have been characterized as geometric isomers of this compound dimers. cdnsciencepub.comresearchgate.netcdnsciencepub.com Trimers and tetramers have also been isolated and identified from thermally polymerized this compound. cdnsciencepub.comresearchgate.netcdnsciencepub.com

The dimerization of this compound has been previously demonstrated. cdnsciencepub.com The concentration of the dimer in trans equilibrations can range depending on the temperature, with lower concentrations observed at higher temperatures, likely due to an increased rate of the dimer cracking back to crotonic acids. cdnsciencepub.com

Studies involving the pyrolysis of poly(3-hydroxybutyrate) (PHB) and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) have also identified this compound oligomers, including dimers, trimers, and tetramers, among the degradation products. researchgate.netgla.ac.uk

Polymerization Kinetics and Thermodynamics

The polymerization kinetics of this compound and its derivatives are influenced by various factors, including the type of polymerization (e.g., radical, group-transfer polymerization) and the reaction conditions. In conventional radical polymerization, the low propagation rates contribute to the difficulty in achieving high molecular weight homopolymers. acs.orgnih.gov

Kinetic modeling has been applied to study the group-transfer polymerization (GTP) of alkyl crotonates using silicon Lewis acid catalysts. rsc.org This approach helps in understanding the polymerization mechanism and quantitatively verifying elementary reactions. rsc.org In GTP of ethyl crotonate using a trimethylsilyl (B98337) moiety, the activation energy of the cyclization reaction (a termination reaction) was found to exceed that of the propagation reaction, indicating that termination is accelerated more than propagation at high temperatures. rsc.org The bulkiness of the alkyl substituent on the silyl (B83357) group in the catalyst can also influence the ratio of activation energies for cyclization and propagation reactions. rsc.org